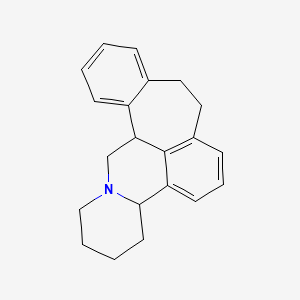
Taclamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taclamine is an isoquinoline derivative patented by Ayerst, McKenna and Harrison Ltd. It is known for its central nervous system depressant and anti-inflammatory properties . The compound has the molecular formula C21H23N and is often used in preclinical models to study its effects on neurotransmitter turnover .
Méthodes De Préparation
Taclamine can be synthesized through various synthetic routes. One of the reported methods involves the cyclization of appropriate precursors under specific reaction conditions . The industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and documented in patents .
Analyse Des Réactions Chimiques
Taclamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Taclamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study isoquinoline derivatives.
Biology: Investigated for its effects on neurotransmitter turnover, particularly noradrenaline and dopamine.
Medicine: Explored for its potential as a central nervous system depressant and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and biochemical research.
Mécanisme D'action
Taclamine exerts its effects by antagonizing the turnover of noradrenaline and dopamine in the brain during stress conditions. It does not significantly affect serotonin turnover, making it unique in its action on specific neurotransmitters . The molecular targets and pathways involved include the inhibition of enzymes responsible for neurotransmitter degradation .
Comparaison Avec Des Composés Similaires
Taclamine is compared with other isoquinoline derivatives such as:
Papaverine: Another isoquinoline derivative used as a vasodilator.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Activité Biologique
Taclamine is a compound derived from tacrine, known for its potential therapeutic applications, particularly in neurodegenerative diseases. This article focuses on the biological activity of this compound, examining its mechanisms, efficacy, and related case studies.
This compound functions primarily as an acetylcholinesterase (AChE) inhibitor , which is crucial for increasing acetylcholine levels in the brain. This action is particularly beneficial in conditions such as Alzheimer's disease, where acetylcholine depletion is a significant concern. The compound exhibits a dual mechanism by also acting as a neuroprotective agent , reducing oxidative stress and inflammation in neuronal cells.
Efficacy Studies
Recent studies have demonstrated that this compound conjugates show promising broad-spectrum biological activity . For instance, hybrids of this compound with salicylic acid derivatives were found to be potent AChE inhibitors, with IC50 values in the low nanomolar range. These findings suggest that this compound can effectively enhance cognitive function by modulating cholinergic transmission .
Antioxidant Properties
This compound has been evaluated for its antioxidant properties. Studies indicate that it significantly reduces reactive oxygen species (ROS) levels in neuronal cells, thereby protecting against oxidative damage. The compound's ability to induce the Nrf2 pathway , which plays a critical role in cellular defense against oxidative stress, further underscores its potential as a neuroprotective agent .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other known compounds:
| Compound | AChE Inhibition (IC50) | Neuroprotection | Antioxidant Activity |
|---|---|---|---|
| This compound | 0.008 nM | Yes | Strong |
| Tacrine | 0.253 nM | Moderate | Moderate |
| Hybrid 28 (with FA) | 1.25 nM | Yes | Moderate |
Case Study 1: Neuroprotective Effects
A study conducted on SH-SY5Y neuroblastoma cells demonstrated that this compound effectively mitigated hydrogen peroxide-induced cytotoxicity. The results showed that treatment with this compound led to a significant increase in cell viability compared to controls, indicating its protective effects against oxidative stress .
Case Study 2: Cognitive Enhancement
In vivo studies involving scopolamine-induced amnesia models in mice revealed that this compound administration improved memory retention and cognitive function. Behavioral tests indicated that treated mice performed significantly better on memory tasks than untreated controls, highlighting its potential for treating cognitive impairments associated with neurodegenerative diseases .
Propriétés
Formule moléculaire |
C21H23N |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene |
InChI |
InChI=1S/C21H23N/c1-2-8-17-15(6-1)11-12-16-7-5-9-18-20-10-3-4-13-22(20)14-19(17)21(16)18/h1-2,5-9,19-20H,3-4,10-14H2 |
Clé InChI |
BFHGFZIDLRXFJE-UHFFFAOYSA-N |
SMILES |
C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1 |
SMILES canonique |
C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















